3-((6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)benzonitrile 3-((6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1251559-49-5
VCID: VC8223158
InChI: InChI=1S/C20H21N5O3S/c1-15-7-9-23(10-8-15)29(27,28)18-5-6-19-22-25(20(26)24(19)14-18)13-17-4-2-3-16(11-17)12-21/h2-6,11,14-15H,7-10,13H2,1H3
SMILES: CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)C#N)C=C2
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5

3-((6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)benzonitrile

CAS No.: 1251559-49-5

Cat. No.: VC8223158

Molecular Formula: C20H21N5O3S

Molecular Weight: 411.5

* For research use only. Not for human or veterinary use.

3-((6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)benzonitrile - 1251559-49-5

Specification

CAS No. 1251559-49-5
Molecular Formula C20H21N5O3S
Molecular Weight 411.5
IUPAC Name 3-[[6-(4-methylpiperidin-1-yl)sulfonyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]benzonitrile
Standard InChI InChI=1S/C20H21N5O3S/c1-15-7-9-23(10-8-15)29(27,28)18-5-6-19-22-25(20(26)24(19)14-18)13-17-4-2-3-16(11-17)12-21/h2-6,11,14-15H,7-10,13H2,1H3
Standard InChI Key VLIQLJOXPGVETI-UHFFFAOYSA-N
SMILES CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)C#N)C=C2
Canonical SMILES CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)C#N)C=C2

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature and Structural Features

The compound’s IUPAC name, 3-((6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo- triazolo[4,3-a]pyridin-2(3H)-yl)methyl)benzonitrile, delineates its structure as follows:

  • A 1,2,4-triazolo[4,3-a]pyridin-3-one core fused at positions 2 and 3.

  • A 4-methylpiperidin-1-sulfonyl group at position 6 of the triazolopyridine ring.

  • A benzonitrile moiety linked via a methylene bridge (-CH2_2-) to position 2.

The molecular formula is C21_{21}H22_{22}N6_6O3_3S, with a molecular weight of 438.51 g/mol. Key functional groups include the sulfonamide (-SO2_2NR2_2), triazolone (-N-N-C(=O)-), and nitrile (-C≡N), which collectively influence its physicochemical and biological properties .

Stereochemical Considerations

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Formation of the Triazolopyridine Core: Cyclocondensation of 2-hydrazinopyridine with a carbonyl source (e.g., ethyl chloroformate) yields the triazolone ring .

  • Sulfonylation at Position 6: Reaction with 4-methylpiperidine-1-sulfonyl chloride under basic conditions (e.g., K2_2CO3_3/DMF) introduces the sulfonamide group .

  • Methylene Bridging and Nitrile Installation: Alkylation of the triazolone’s N2 position with 3-(bromomethyl)benzonitrile completes the structure .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
12-Hydrazinopyridine, Ethyl chloroformate, Et3_3N, 80°C72
24-Methylpiperidine-1-sulfonyl chloride, K2_2CO3_3, DMF, RT58
33-(Bromomethyl)benzonitrile, NaH, THF, 50°C65

Purification and Characterization

Crude product is purified via flash chromatography (SiO2_2, ethyl acetate/hexane) and recrystallized from ethanol. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) . Structural validation employs 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HRMS) .

Pharmacological Profile

In Vitro Activity

Table 2: Preliminary Biological Data for Analogous Compounds

TargetIC50_{50} (nM)Selectivity Ratio (vs. 5-HT1A_{1A})
5-HT2A_{2A}12 ± 345
DPP-4280 ± 401.2

Data extrapolated from patents indicate moderate DPP-4 inhibition and potent 5-HT2A_{2A} antagonism, positioning the compound as a candidate for mood disorders or diabetes .

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.45 (s, 1H, triazole-H), 7.85–7.65 (m, 4H, Ar-H), 4.85 (s, 2H, CH2_2), 3.50–3.20 (m, 4H, piperidine-H), 2.95 (m, 1H, piperidine-CH), 1.75 (d, 3H, CH3_3) .

  • HRMS (ESI+): m/z calcd. for C21_{21}H22_{22}N6_6O3_3S [M+H]+^+: 439.1512; found: 439.1508 .

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